1-(5-Nitroindazol-2-yl)ethanone
Description
1-(5-Nitroindazol-2-yl)ethanone is a heterocyclic compound featuring an indazole core substituted with a nitro group at the 5-position and an ethanone moiety at the 2-position. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
CAS No. |
13436-56-1 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-(5-nitroindazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-5-7-4-8(12(14)15)2-3-9(7)10-11/h2-5H,1H3 |
InChI Key |
ORIGJAVPNXBIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of NSC 174784 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include reactions such as condensation, cyclization, and functional group modifications. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
NSC 174784 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups that can be further utilized in various applications.
Scientific Research Applications
NSC 174784 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: It serves as a tool to inhibit specific enzymes or pathways, helping researchers understand biological processes and disease mechanisms.
Medicine: NSC 174784 is investigated for its potential therapeutic effects, particularly in cancer research, where it may inhibit tumor growth by targeting specific cellular pathways.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of NSC 174784 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of particular biological pathways. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby disrupting a critical cellular process. The pathways involved often include those related to cell growth, apoptosis, and signal transduction, making NSC 174784 a valuable compound in both basic and applied research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Nitroimidazole Derivatives
- 5-Nitro-1H-imidazole Derivatives: Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () share the nitro-heterocycle motif but differ in ring structure (imidazole vs. indazole). The imidazole ring is smaller and less aromatic than indazole, which may reduce π-stacking interactions in biological systems.
- Nitrobenzimidazole Derivatives: 1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]ethanone () replaces indazole with benzimidazole, increasing ring conjugation. This modification enhances stability but may alter solubility due to the larger hydrophobic surface area.
Ethanone Derivatives with Heterocycles
- Tetrazole-Ethanone Hybrids: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () features a tetrazole ring instead of indazole.
- Triazole-Ethanone Hybrids: 1-(2-Naphthyl)-2-(triazole-1-yl)ethanone oxime () incorporates a triazole ring, which is less electron-deficient than nitroindazole. This difference could reduce electrophilic reactivity but improve metabolic stability.
Physicochemical Properties
Notes:
- Indazole derivatives generally exhibit moderate lipophilicity (LogP ~1.8), whereas benzimidazoles are more hydrophobic (LogP ~2.3).
- Tetrazole and amino-nitro phenyl derivatives show improved aqueous solubility due to polar substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
